molecular formula C15H20O2 B12813206 (4-Cyclohexylphenyl) propanoate CAS No. 7500-93-8

(4-Cyclohexylphenyl) propanoate

Katalognummer: B12813206
CAS-Nummer: 7500-93-8
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: JREGERFNYLJOTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 408039 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of NSC 408039 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and often not disclosed, general laboratory synthesis can be achieved through a series of well-defined chemical reactions. These reactions typically involve the use of specific reagents under controlled conditions to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

NSC 408039 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

NSC 408039 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, NSC 408039 is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways. In industry, this compound is used in the development of new materials and processes.

Wirkmechanismus

The mechanism of action of NSC 408039 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medical context, NSC 408039 may interact with specific proteins or enzymes, leading to changes in cellular processes and potentially therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

NSC 408039 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions

List of Similar Compounds::
  • NSC 407
  • NSC 77364
  • NSC 34

These compounds share some similarities with NSC 408039 but also have distinct differences that make NSC 408039 unique in its own right.

Eigenschaften

CAS-Nummer

7500-93-8

Molekularformel

C15H20O2

Molekulargewicht

232.32 g/mol

IUPAC-Name

(4-cyclohexylphenyl) propanoate

InChI

InChI=1S/C15H20O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3

InChI-Schlüssel

JREGERFNYLJOTA-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1=CC=C(C=C1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.